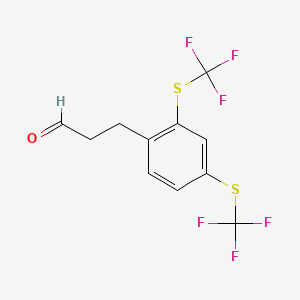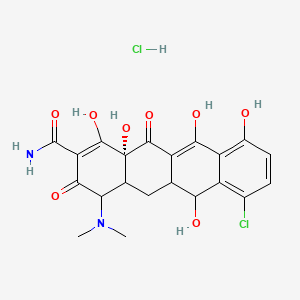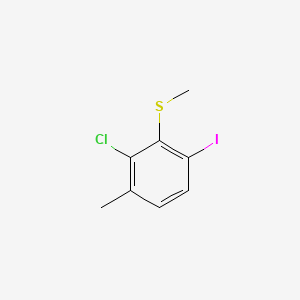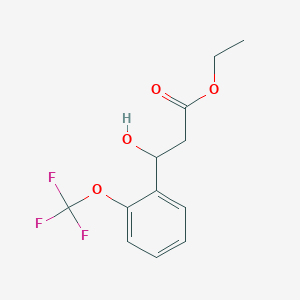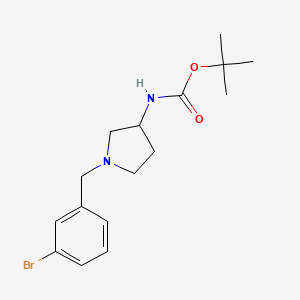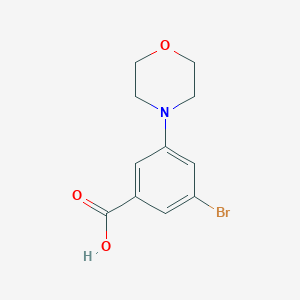
3-Bromo-5-morpholinobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-morpholinobenzoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a morpholine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-morpholinobenzoic acid typically involves the bromination of 5-morpholinobenzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to laboratory-scale synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-morpholinobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like thionyl chloride (SOCl2) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions, often in the presence of a base like potassium carbonate.
Major Products
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction: Products include alcohols or acyl chlorides.
Coupling Reactions: Products include biaryl compounds formed through the Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
3-Bromo-5-morpholinobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-morpholinobenzoic acid depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and morpholine groups can interact with active sites of enzymes, altering their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzoic acid: Lacks the morpholine group, making it less versatile in certain applications.
5-Morpholinobenzoic acid: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.
4-Bromobenzoic acid: Bromine is at a different position, affecting its reactivity and applications.
Uniqueness
3-Bromo-5-morpholinobenzoic acid is unique due to the presence of both bromine and morpholine groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H12BrNO3 |
|---|---|
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
3-bromo-5-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7H,1-4H2,(H,14,15) |
Clave InChI |
KKCVPQGQARSDPU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=CC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


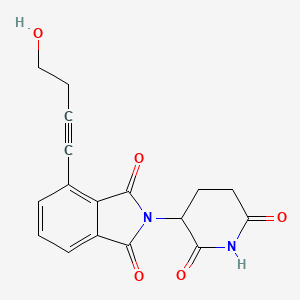

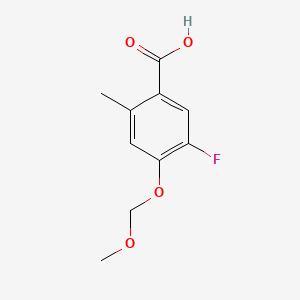
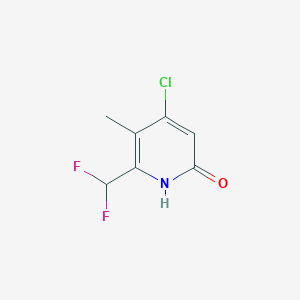
![2-[(2-Methylphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14776534.png)
